molecular formula C16H17FN2O5S2 B12198759 5-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12198759
M. Wt: 400.4 g/mol
InChI Key: ZWXWUBFLSCXHKZ-UHFFFAOYSA-N
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Description

Chemical Significance of Bicyclic Sulfone-Containing Heterocycles

Bicyclic sulfones are critical pharmacophores due to their ability to enhance metabolic stability, solubility, and target affinity. The sulfone group (R–SO₂–R') acts as a strong electron-withdrawing moiety, reducing lipophilicity while increasing hydrogen-bond acceptor capacity. For example, the 5,5-dioxidotetrahydrothieno[3,4-d]thiazole core in the compound mimics polar carbonyl groups, enabling it to act as a bioisostere for ketones or carboxylic acids in drug-receptor interactions.

Table 1: Bicyclic Sulfones in Approved Drugs and Clinical Candidates

Drug Name Core Structure Therapeutic Use Reference
Nifurtimox Tetrahydrothieno-thiazole Chagas disease treatment
Tazobactam Penam sulfone β-Lactamase inhibition
Chlormezanone Thienodiazepine sulfone Anxiolytic (discontinued)

The sulfone’s electron-withdrawing properties also modulate the basicity of proximal amines, reducing off-target toxicity. In the compound, the sulfone stabilizes the thiazole ring, enabling selective interactions with biological targets.

Structural Evolution of Thieno-Thiazole Derivatives in Medicinal Chemistry

Thieno-thiazole hybrids, such as the tetrahydrothieno[3,4-d]thiazole system, have evolved as privileged scaffolds for kinase inhibition and antimicrobial activity. Early derivatives focused on simple annulated systems, but recent work emphasizes fused rings with sulfone or sulfoxide groups to improve polarity and binding specificity.

Table 2: Key Thieno-Thiazole Derivatives and Their Applications

Compound Structural Modification Biological Activity Reference
3c (thieno[3,2-d]thiazole) Pyrazoline-3-one conjugate Anticancer (MCF-7, HepG-2)
5a–d (dihydrothiazolo[4,5-d]thiazole) Sulfone integration Multi-target kinase inhibition
Glycoside derivatives Triazole-functionalized Anticancer (HCT-116, PC-3)

The compound’s tetrahydrothieno[3,4-d]thiazole system introduces steric constraints that favor binding to hydrophobic enzyme pockets while the sulfone enhances water solubility. This balance is critical for oral bioavailability, as seen in preclinical candidates like sulfabactam.

Historical Development of Ylidene-Functionalized Carboxylic Acid Derivatives

Ylidene groups (–N=C–) conjugated to carboxylic acids enable unique electronic and steric interactions with biological targets. Early work in the 1980s–1990s focused on bicyclic sulfonamides with ylidene amines for thromboxane A2 receptor antagonism. The compound’s (2Z)-ylideneamino group forms a planar conjugated system with the pentanoic acid, enhancing stability and π-π stacking potential.

Table 3: Milestones in Ylidene-Carboxylic Acid Derivative Development

Year Innovation Application Reference
1993 Bicyclic sulfonamide-ylidene hybrids Antithrombotic agents
2022 Saccharin-based sulfonamides SARS-CoV-2 inhibition
2024 Thieno-triazolopyrimidines EGFR/PI3K inhibition

The Z-configuration of the ylidene group in the compound ensures optimal spatial alignment with target binding sites, a design principle validated in recent kinase inhibitors. Additionally, the pentanoic acid chain serves as a carboxylic acid bioisostere, avoiding ionization-related metabolic instability.

Properties

Molecular Formula

C16H17FN2O5S2

Molecular Weight

400.4 g/mol

IUPAC Name

5-[[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H17FN2O5S2/c17-10-4-6-11(7-5-10)19-12-8-26(23,24)9-13(12)25-16(19)18-14(20)2-1-3-15(21)22/h4-7,12-13H,1-3,8-9H2,(H,21,22)

InChI Key

ZWXWUBFLSCXHKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2C3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

5-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by various research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H21FN2O5S2
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : 5-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

The compound features a fluorophenyl group and a thiazole ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group : This step may utilize electrophilic aromatic substitution or coupling reactions.
  • Attachment of the Pentanoic Acid Moiety : This is usually done via amide bond formation.

Anticancer Properties

Research indicates that 5-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.

Cell LineGI50 (μM)TGI (μM)
COLO 20515.7250.68
MCF-720.0055.00
HeLa18.0052.00

These values suggest a promising therapeutic index for further development in cancer treatment .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Enzyme Interaction : The compound may act as an inhibitor of specific enzymes involved in tumor progression.
  • Apoptosis Induction : It has been observed to promote apoptosis in sensitive cancer cells through mitochondrial pathways.

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest potential antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains in preliminary assays.
  • Anti-inflammatory Effects : Research indicates modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

  • NCI Screening : The National Cancer Institute conducted extensive screening using the NCI 60 cell line panel, revealing significant inhibition rates across multiple cancer types .
  • In Vivo Studies : Animal model studies are ongoing to assess the pharmacokinetics and therapeutic efficacy in live subjects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of heterocyclic derivatives with fused thiazole/thiophene systems. Below is a detailed comparison with analogs reported in the literature:

Structural Analogues

  • CAS 877807-30-2: A closely related analog replaces the 4-fluorophenyl group with a 3,4-dimethylphenyl substituent. This modification increases lipophilicity (ClogP ≈ 2.8 vs.
  • (Z)-5-(4-Nitrobenzylidene)-4-Oxo-Thiazol-2-yl Amino Derivatives: These analogs lack the tetrahydrothieno[3,4-d]thiazole system but share the Z-configured imine bond. The nitro group enhances electron-withdrawing effects, which may stabilize the thiazole ring but reduce metabolic stability compared to the sulfone-containing title compound .
  • 5-(Z)-Arylidene-2-Arylidenehydrazono-4-Thiazolidinones: These derivatives feature a thiazolidinone core instead of a fused bicyclic system.

Functional Properties

  • Solubility: The sulfone groups in the title compound enhance water solubility (>10 mg/mL in PBS) compared to non-sulfonated analogs like thiazolidinones (<5 mg/mL) .
  • Nitrobenzylidene derivatives show weaker activity (IC₅₀ >10 µM), highlighting the importance of the fluorophenyl-sulfone combination .

Research Findings and Implications

  • SAR Insights : The 4-fluorophenyl group contributes to π-π stacking interactions in target binding, as seen in kinase inhibitors. Replacing it with bulkier substituents (e.g., 3,4-dimethylphenyl) reduces potency by ~40% in related compounds .
  • Metabolic Stability: Sulfone-containing derivatives exhibit longer half-lives (t₁/₂ >4 h in hepatic microsomes) compared to thiazolidinones (t₁/₂ <2 h), likely due to resistance to oxidative metabolism .

Preparation Methods

Cyclization of Thiophene Derivatives

The core structure is synthesized via a [3+2] cycloaddition between functionalized thiophene precursors and thiourea derivatives. For example, 3-amino-4-chlorothiophene-2-carboxylate reacts with thiourea in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 80°C for 12 hours, yielding the bicyclic thieno-thiazole intermediate. Sulfur oxidation to the sulfone is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, achieving >95% conversion.

Sulfonation and Oxidation

Post-cyclization, the sulfone group is introduced via oxidation of the thioether moiety. Hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours converts the sulfide to sulfone with 89% yield. Alternative oxidants like Oxone® in methanol-water mixtures (1:1) at room temperature for 24 hours provide comparable efficiency.

Formation of the Hydrazone Linkage

The (2Z)-ylideneamino group is introduced via condensation between the thieno-thiazole amine and 5-oxopentanoic acid derivatives.

Condensation with 5-Oxopentanoic Acid Hydrazide

Hydrazide derivatives of 5-oxopentanoic acid react with the thieno-thiazole core in ethanol under acidic conditions (HCl, pH 3–4) at 50°C for 6 hours. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the thiazole, forming the hydrazone linkage. Yields range from 65% to 78%, depending on the stoichiometry of reactants.

Stereochemical Control of the Z-Isomer

The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazone NH and the sulfone oxygen. Reaction in polar aprotic solvents (e.g., DMF) at elevated temperatures (70°C) favors the Z-isomer by 9:1 over the E-isomer. Chromatographic separation using reverse-phase HPLC (C18 column, acetonitrile-water gradient) isolates the desired stereoisomer with >99% enantiomeric excess.

Carboxylic Acid Derivatization

The terminal carboxylic acid group is introduced via hydrolysis of ester precursors or direct oxidation.

Saponification of Methyl Esters

The methyl ester of 5-oxopentanoic acid is hydrolyzed using lithium hydroxide (LiOH) in methanol-water (3:1) at room temperature for 4 hours. This step achieves quantitative conversion to the carboxylic acid, confirmed by FT-IR (loss of ester carbonyl peak at 1740 cm⁻¹ and emergence of carboxylic acid O–H stretch at 2500–3300 cm⁻¹).

Oxidative Methods

Alternative routes employ Jones reagent (CrO₃ in H₂SO₄) to oxidize primary alcohols to carboxylic acids. For example, 5-hydroxypentanoic acid is treated with Jones reagent at 0°C for 2 hours, yielding 5-oxopentanoic acid with 91% efficiency.

Analytical Validation and Optimization

Critical quality attributes are monitored using advanced spectroscopic and chromatographic techniques:

ParameterMethodSpecification
PurityHPLC (UV detection at 254 nm)≥98%
Stereochemical integrityChiral HPLC (Daicel CHIRALPAK®)Z:E ratio ≥99:1
Sulfone contentICP-MS (sulfur quantification)5.5–6.0% (theoretical: 5.8%)

Reaction scalability is demonstrated in pilot-scale batches (10–50 kg), where process mass intensity (PMI) is reduced from 120 to 45 through solvent recycling and catalyst recovery.

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